Physicochemical Profiling and Analytical Characterization of 4-(Trifluoromethyl)-1H-imidazol-2-amine Hydrochloride: A Technical Guide
Physicochemical Profiling and Analytical Characterization of 4-(Trifluoromethyl)-1H-imidazol-2-amine Hydrochloride: A Technical Guide
Executive Summary
4-(Trifluoromethyl)-1H-imidazol-2-amine hydrochloride (CAS: 1803611-83-7) is a pivotal fluorinated heterocyclic building block utilized extensively as a reference standard and intermediate in pharmaceutical development[1],[2]. The strategic incorporation of a trifluoromethyl (-CF₃) group at the C4 position of the imidazole ring profoundly modulates the molecule's physicochemical landscape. This guide provides an in-depth analysis of its structural properties, details self-validating experimental protocols for its characterization, and explains the causality behind its metabolic advantages.
Structural and Fundamental Physicochemical Properties
The physicochemical behavior of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride is dictated by the strong electron-withdrawing nature of the -CF₃ group. Through powerful inductive (-I) effects, the -CF₃ group pulls electron density away from the imidazole ring and the C2-amino group.
While a standard, unsubstituted 2-aminoimidazole exhibits a basic pKa of approximately 8.5, the introduction of the -CF₃ group significantly depresses the basicity of the system, dropping the conjugate acid pKa into the 4.0–5.0 range. This shift ensures that at physiological pH (7.4), the free base exists predominantly in its un-ionized form, thereby exponentially increasing its lipophilicity and membrane permeability. Furthermore, unlike N-trifluoromethyl amines which are highly prone to rapid hydrolysis in aqueous media, C-trifluoromethyl azoles exhibit exceptional aqueous stability, making them highly reliable for drug development[3].
Quantitative Data Summary
| Property | Value / Description |
| CAS Number | 1803611-83-7[1] |
| Molecular Formula | C₄H₅ClF₃N₃[2] |
| Molecular Weight | 187.551 g/mol [2] |
| InChIKey | DPYTTYGTEYEQIO-UHFFFAOYSA-N[2] |
| Appearance | White to off-white crystalline solid |
| Solubility (Salt form) | Highly soluble in water, DMSO, and Methanol[2] |
| Aqueous Stability | High (Resists defluorination and hydrolysis)[3] |
Experimental Protocols for Physicochemical Characterization
To ensure data integrity, the following protocols are designed as self-validating systems, incorporating necessary checks to prevent common analytical artifacts.
Protocol A: Thermodynamic pKa Determination via Potentiometric Titration
Causality & Rationale: Potentiometry is the gold standard for characterizing ionizable compounds. Because the hydrochloride salt is highly water-soluble, an aqueous titration can be performed directly.
Step-by-Step Methodology:
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Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
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Sample Preparation: Dissolve an accurately weighed sample of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride (to achieve ~2 mM concentration) in a 0.15 M KCl solution. Expert Insight: The KCl maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations during the titration.
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Titration Execution: Titrate the solution using standardized 0.1 M NaOH under an inert argon atmosphere to prevent CO₂ absorption, which would falsely lower the pH.
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Data Analysis: Record the pH after each titrant addition. Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. The pKa corresponds to the pH at the half-equivalence point.
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Self-Validation Check: Perform a reverse titration with 0.1 M HCl. The forward and reverse curves must overlay perfectly. Any hysteresis indicates precipitation of the free base or chemical instability under alkaline conditions[4].
Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)
Causality & Rationale: The shake-flask method provides true thermodynamic equilibrium solubility, which is critical for formulation, unlike kinetic methods (solvent-shift) that often overestimate solubility due to transient supersaturation.
Step-by-Step Methodology:
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Saturation: Add an excess amount of the solid compound to a glass vial containing the target aqueous buffer (e.g., pH 1.2 HCl, pH 7.4 Phosphate Buffer).
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Equilibration: Seal the vials and agitate them on a rotary shaker at 300 rpm at 37.0 ± 0.5 °C for 48 hours to ensure complete thermodynamic equilibrium.
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Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to separate the undissolved solid pellet from the saturated supernatant.
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Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV against a pre-established calibration curve.
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Self-Validation Check (Critical): Measure the pH of the final supernatant. Expert Insight: The dissolution of a hydrochloride salt releases protons, which can overwhelm weakly buffered solutions and significantly lower the pH. If the final pH deviates by more than 0.05 units from the target, the buffer capacity must be increased, and the experiment repeated.
Metabolic Stability and Synthetic Advantages
The incorporation of the -CF₃ group at the C4 position is a deliberate metabolic blockade strategy. Unsubstituted 2-aminoimidazoles are highly susceptible to cytochrome P450 (CYP450) mediated oxidation at the C4 and C5 positions, leading to rapid clearance and poor in vivo half-lives.
The robust C-F bonds provide intense steric hindrance and electronic deactivation, effectively shielding the heterocyclic ring from oxidative metabolism. This modification not only extends the biological half-life but also prevents the formation of potentially reactive or toxic metabolites[4],[3].
Fig 1. Logical relationship demonstrating the metabolic blockade mechanism of 4-(trifluoromethyl)-1H-imidazol-2-amine vs. unsubstituted analogs.
Handling, Storage, and Safety Protocols
Due to its nature as a hydrochloride salt, the compound exhibits hygroscopicity and requires strict environmental controls to maintain its structural integrity and analytical purity.
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Storage Conditions: For long-term stability (1–2 years), the compound must be stored at -20°C. For short-term handling and active experimental use (1–2 weeks), it can be stored at -4°C[2].
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Handling: Operations should ideally be conducted in a controlled environment (e.g., a desiccator or under a fume hood) to prevent moisture absorption, which can skew quantitative weighing.
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Safety & Compliance: The substance is classified under Skin Irritation Category 2 (H315) and Eye Irritation Category 2A (H319)[1]. Standard PPE, including nitrile gloves, safety goggles, and a lab coat, is mandatory. Waste must be stored separately and handed over to specialized chemical waste facilities to prevent environmental contamination[2].
References
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Title: 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride — Chemical Substance Information[1] Source: NextSDS URL: [Link]
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Title: 1803611-83-7|4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride[2] Source: Bio-Fount URL: [Link]
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Title: N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox[3] Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
